molecular formula C14H8N4O B1680106 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 913830-15-6

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No. B1680106
CAS RN: 913830-15-6
M. Wt: 248.24 g/mol
InChI Key: HGFXDSQLRSWUBO-UHFFFAOYSA-N
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Description

The compound “3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” is a complex organic molecule that contains a pyridine and an oxadiazole ring . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” would depend on its specific structure. For instance, similar compounds have a molecular weight of around 180.20500, a polar surface area of 36.68000, and a logP of 2.62028 .

Scientific Research Applications

1. Synthesis and Structural Studies

The compound 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile and its derivatives have been involved in the synthesis of various complexes. For instance, studies have shown that the nitrile group in such compounds does not take part in complexation but remains as a free pendant group (Sairem et al., 2012).

2. Radioligand Development

This compound has also been explored in the development of radioligands for positron emission tomography (PET) imaging. Analogues of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile have shown potential as PET imaging agents, with specific binding in regions of the brain enriched with metabotropic glutamate receptor subtype 5 (mGluR5) (Shimoda et al., 2016).

3. Optical Properties

Derivatives of this compound have been studied for their fluorescence spectral characteristics. Investigations into how substituent groups affect absorption and emission have been conducted, offering insights into the molecular orbital correlations with absorption (Ge et al., 2014).

4. Development of Heterocyclic Systems

The compound has been used in the formation of novel heterocyclic systems. For example, a study detailed the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, offering insights into their potential biological activity (Kharchenko et al., 2008).

5. Pharmaceutical Research

Research has also focused on the synthesisand evaluation of this compound in pharmaceutical contexts. For instance, derivatives of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile have been studied for their potential as metabotropic glutamate receptor antagonists, with implications for neurological disorders and brain health (Huang et al., 2004).

6. Luminescent Material Development

The compound has been utilized in the synthesis of luminescent Re(I) complexes. These complexes have been studied for their photoluminescence, providing valuable information on how the ligand structure affects the photophysical properties of Re(I) complexes (Ge et al., 2012).

7. Antimicrobial Activity

Some derivatives of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile have been evaluated for their antimicrobial activity. Research in this area has led to the discovery of compounds with significant action against various bacterial strains, expanding the scope of potential therapeutic applications (Kumar et al., 2011).

8. Anticancer Research

The compound has also been a focus in anticancer research. For example, 1,2,4-oxadiazole derivatives of the compound have been synthesized and evaluated for their anticancer activity, demonstrating potential as new anticancer drugs (Vaidya et al., 2020).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on various factors, including its reactivity, toxicity, and intended use. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research and development involving “3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” would depend on its properties and potential applications. Similar compounds are often studied for their potential use in pharmaceuticals, materials science, and other fields .

properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFXDSQLRSWUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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